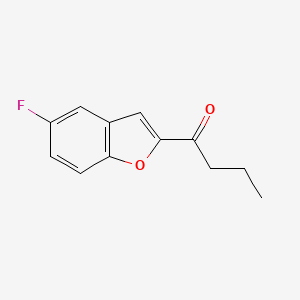

1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one

Description

1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one is a fluorinated benzofuran derivative characterized by a ketone group at the first position of a butyl chain attached to the benzofuran core. The 5-fluoro substituent on the benzofuran ring enhances its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Benzofuran derivatives are recognized for their biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects . The fluorine atom in this compound likely influences its metabolic stability and binding affinity in biological systems, though specific data on this molecule remain sparse in the provided evidence.

Properties

Molecular Formula |

C12H11FO2 |

|---|---|

Molecular Weight |

206.21 g/mol |

IUPAC Name |

1-(5-fluoro-1-benzofuran-2-yl)butan-1-one |

InChI |

InChI=1S/C12H11FO2/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7H,2-3H2,1H3 |

InChI Key |

DNYGUUUQYXVWKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=C(O1)C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.

Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite.

Attachment of the Butanone Side Chain: This step involves the acylation of the benzofuran ring using appropriate acylating agents.

Industrial Production Methods

Industrial production methods for 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential anti-tumor and antibacterial activities.

Medicine: Explored for its potential use in drug development due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(5-Bromo-1-benzofuran-2-yl)ethanone

- Structure: Differs by a bromine atom at the 5-position and a shorter ethanone chain (vs. butanone).

- Synthesis : Prepared via Friedel-Crafts acylation, yielding 67% in coupling reactions .

- Biological Activity : Exhibits antifungal, antihyperglycemic, and antitumor properties due to the benzofuran scaffold .

1-(5-Bromo-2-fluorophenyl)butan-1-one

- Structure : Replaces the benzofuran ring with a bromo-fluorophenyl group.

- Safety : Classified under GHS hazard guidelines, requiring stringent handling due to inhalation risks .

- Application : Primarily used in synthetic intermediates rather than direct biological applications.

Heterocyclic Variants

1-(5-Bromothien-2-yl)butan-1-one

1-(Pyridin-2-yl)butan-1-one

- Structure : Features a pyridine ring instead of benzofuran.

- Utility : Acts as a ligand in coordination chemistry and catalyst in polymer synthesis .

- Commercial Use : Priced at $88/g, indicating specialized industrial demand .

Substituent and Chain-Length Variations

1-(4-Cyclohexylphenyl)butan-1-one

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)

- Structure: Contains a benzodioxole ring and ethylamino side chain.

- Pharmacology : A stimulant with β-keto-amphetamine backbone, highlighting how ketone positioning affects psychoactivity .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Fluorine and bromine substituents enhance electrophilicity, improving reactivity in coupling reactions .

- Biological vs. Industrial Use : Benzofuran/thiophene derivatives lean toward pharmaceuticals, while pyridine/cyclohexylphenyl variants favor industrial applications .

- Safety Considerations : Halogenated phenyl ketones (e.g., 1-(5-Bromo-2-fluorophenyl)butan-1-one) require stricter safety protocols than heterocyclic analogues .

Biological Activity

1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one can be represented as follows:

- Molecular Formula : C₁₂H₁₁FO₂

- CAS Number : 65426131

The presence of the benzofuran moiety contributes to its unique chemical properties, which are crucial for its biological activities.

Research indicates that the biological activity of 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one may involve several mechanisms:

1. Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biochemical pathways, impacting various cellular functions.

2. Receptor Modulation : It is hypothesized that this compound interacts with specific receptors, altering cellular signaling pathways and influencing physiological responses.

3. Induction of Apoptosis : Preliminary studies suggest that 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one may induce apoptosis in cancer cells, a process crucial for eliminating malignant cells without affecting normal cells.

Biological Activity Studies

Several studies have explored the biological activities associated with benzofuran derivatives, including 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one:

Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial properties. For instance, compounds similar to 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be in the range of 16 to 64 µg/mL, indicating moderate antibacterial activity .

Anticancer Activity

Studies involving related benzofuran compounds have indicated significant anticancer properties. For example, derivatives have been shown to induce apoptosis in leukemia cell lines (K562 cells), with increased caspase activity observed after exposure to these compounds . The ability to increase reactive oxygen species (ROS) levels is suggested as a mechanism through which these compounds exert their pro-apoptotic effects.

Case Studies and Research Findings

A review of literature highlights various findings regarding the biological activities of benzofurans:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.